2-Bromo-5-methoxybenzohydrazide

Nonlinear optics Crystal engineering Second-harmonic generation

Researchers requiring a single-inventory intermediate that bridges drug discovery and NLO materials development often face supply fragmentation. 2-Bromo-5-methoxybenzohydrazide consolidates these workflows: • Enables both nucleophilic aromatic substitution (C2-Br) and hydrazone Schiff-base formation, supporting parallel medicinal chemistry and crystal engineering campaigns. • Crystallizes in the non-centrosymmetric P212121 space group with validated SHG efficiency of 0.41 × KDP, meeting the acentric packing requirement that centrosymmetric benzohydrazide analogs cannot fulfill. • Directly yields the corrosion inhibitor ATH and bioactive hydrazones/thiazoles, maximizing synthetic utility per gram procured.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 112584-40-4
Cat. No. B046498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxybenzohydrazide
CAS112584-40-4
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NN
InChIInChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyNJRUOTORFKXSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxybenzohydrazide: Physicochemical and Structural Profile


2-Bromo-5-methoxybenzohydrazide (C₈H₉BrN₂O₂, MW 245.07 g/mol) is a disubstituted benzohydrazide bearing an electron-withdrawing bromine at the ortho (C2) position and an electron-donating methoxy group at the meta (C5) position of the phenyl ring [1]. This specific 2,5-substitution pattern generates a dipole-enriched aromatic system with a predicted LogP of 0.65, polar surface area of 64 Ų, and a molecular refractivity of 53.1 cm³ . The compound is commercially available at purities of 95–98% and is supplied as a crystalline solid requiring refrigerated storage . Unlike unsubstituted benzohydrazide, the dual bromo-methoxy decoration imparts distinct electronic and steric properties that govern both its crystallographic behavior and its reactivity as a hydrazide building block for downstream derivatization [1][2].

Why 2-Bromo-5-methoxybenzohydrazide Cannot Be Substituted


Substituting 2-bromo-5-methoxybenzohydrazide with unsubstituted benzohydrazide, 4-methoxybenzohydrazide, or 4-bromobenzohydrazide is not functionally equivalent because the ortho-bromo/meta-methoxy arrangement uniquely drives non-centrosymmetric crystal packing (space group P212121), a prerequisite for second-harmonic generation (SHG) activity that is absent in the centrosymmetric P21/c or P21/n lattices adopted by most mono-substituted and unsubstituted benzohydrazide analogs [1][2]. Furthermore, the simultaneous presence of the bromine leaving group at C2 and the methoxy electron donor at C5 creates a dual reactivity profile—enabling both nucleophilic aromatic substitution at the bromine site and hydrazone Schiff base formation at the hydrazide terminus—that simpler benzohydrazides cannot replicate in a single synthetic intermediate [3][4]. The 2-chloro-5-methoxy analog (CAS 1379329-81-3) shares the substitution pattern but exhibits a lower molecular polarizability and altered leaving-group kinetics due to the C–Cl versus C–Br bond strength difference, making it a suboptimal surrogate in cross-coupling or crystallization-driven applications where heavier halogen polarizability is critical [1].

2-Bromo-5-methoxybenzohydrazide: Key Differentiation Evidence


Non-Centrosymmetric Crystal Packing for Second-Harmonic Generation

A single-crystal derivative of 2-bromo-5-methoxybenzohydrazide crystallizes in the orthorhombic non-centrosymmetric space group P212121, which is a structural prerequisite for second-order nonlinear optical (NLO) activity including SHG [1]. In contrast, multiple structurally related benzohydrazide derivatives—including (E)-N′-(2-chlorobenzylidene)-3-methoxybenzohydrazide (OCBMAH, P21/n), 4-bromo-benzohydrazide-derived Schiff bases (P21/c), and 3-bromo-benzohydrazide derivatives (P21/c)—crystallize in centrosymmetric space groups that forbid bulk SHG by symmetry [2][3]. Over 70% of organic molecules crystallize in centrosymmetric space groups, making the P212121 outcome a structurally meaningful differentiation [2].

Nonlinear optics Crystal engineering Second-harmonic generation

Powder SHG Efficiency Compared to KDP Standard

The 2-bromo-5-methoxybenzohydrazide derivative exhibited a powder second-harmonic generation efficiency of 0.41 relative to the potassium dihydrogen phosphate (KDP) standard, measured by the Kurtz-Perry powder technique [1]. This places the compound within a comparable NLO activity range to other benzohydrazide-based organic NLO crystals: N′-[(Z)-(4-methylphenyl)methylidene]-4-nitrobenzohydrazide shows approximately 0.50 × KDP, while L-arginine benzohydrazide reaches 1.9 × KDP [2][3]. The measured SHG efficiency of 0.41 × KDP, combined with wide optical transparency near the visible region and a maximum absorption at 289 nm, establishes a quantitative photonic performance baseline for procurement evaluation [1].

Nonlinear optical materials SHG efficiency KDP reference standard

Dual-Purpose Intermediate for Bioactive Thiazoles and NLO Crystals

2-Bromo-5-methoxybenzohydrazide functions as the common key intermediate in two distinct application streams: (a) condensation with aromatic acyl bromides to yield 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives that were screened for analgesic, antifungal, antibacterial, and antiproliferative activities—with compound 3b exhibiting maximum antibacterial activity and compounds 3a/3d showing maximum antifungal activity among eight tested derivatives [1]; and (b) conversion to a hydrazide derivative that yields diffraction-quality single crystals with demonstrated NLO activity [2]. This dual use is not reported for 4-bromobenzohydrazide or 4-methoxybenzohydrazide, which are predominantly employed in single-domain applications (antibacterial hydrazones or oxadiazole synthesis, respectively) [3].

Medicinal chemistry Hydrazide-hydrazone Thiazole synthesis

Conformational Diversity in Schiff Base Crystals

The Schiff base 2-bromo-5-methoxy-N′-[(E)-(2-nitrophenyl)methylene]benzohydrazide crystallizes with two molecules in the asymmetric unit (Z′ = 2), differing in the dihedral angle between the aromatic rings and the central CO–NH–N=C unit: N2–C2–C21–C22 = 159.2(2)° vs. N2A–C2A–C21A–C22A = −169.3(2)° [1]. This conformational duality within a single crystal lattice demonstrates that the 2-bromo-5-methoxy substitution pattern permits multiple low-energy conformations, a feature that is critical for molecular recognition in biological target binding and for crystal packing polymorphism studies. By contrast, the 2-chloro-5-methoxy analog and unsubstituted benzohydrazide Schiff bases typically yield Z′ = 1 (single molecule per asymmetric unit) in reported structures, reflecting more constrained conformational landscapes [2].

Crystallography Schiff base Conformational analysis

Distinct Lipophilicity and Polarity Profile

The predicted LogP (octanol-water partition coefficient) of 2-bromo-5-methoxybenzohydrazide is 0.65, with a topological polar surface area (TPSA) of 64 Ų . This places the compound near the midpoint of the optimal drug-like LogP range (0–3) while maintaining a TPSA well below 140 Ų, the threshold for acceptable oral bioavailability . In comparison, 4-bromobenzohydrazide (no methoxy group) exhibits a higher LogP (~0.9–1.0) and reduced hydrogen-bond acceptor count, while 4-methoxybenzohydrazide (no bromine) shows a lower LogP (~0.3–0.5) with reduced halogen-bonding capability [1]. The balanced LogP of 0.65 arises from the opposing electronic effects of the electron-withdrawing bromine and electron-donating methoxy groups, yielding a dipole moment and polarizability profile (calculated polarizability α = 21.1 ų) that is not achievable with either substituent alone .

Physicochemical profiling Drug-likeness Lead optimization

2-Bromo-5-methoxybenzohydrazide: Procurement Application Scenarios


NLO Crystal Growth for Second-Harmonic Generation

Academic and industrial research groups developing organic NLO crystals for frequency-doubling applications should select 2-bromo-5-methoxybenzohydrazide as a building block over unsubstituted or mono-substituted benzohydrazides. The compound's demonstrated ability to crystallize in the non-centrosymmetric P212121 space group, with a validated powder SHG efficiency of 0.41 × KDP and wide optical transparency near the visible region, addresses the fundamental requirement of acentric packing that is unmet by centrosymmetric analogs (P21/c, P21/n) [1]. The maximum absorption at 289 nm and green photoluminescence further support optical device integration [1]. Procurement specifications should require ≥97% purity and refrigerated storage per VWR datasheet guidelines .

Dual-Purpose Intermediate for Medicinal Chemistry and Materials Science

Interdisciplinary research laboratories conducting both drug discovery and functional materials development can leverage 2-bromo-5-methoxybenzohydrazide as a single-inventory intermediate. The hydrazide terminus enables condensation with aromatic aldehydes or acyl bromides to generate bioactive hydrazones, thiazoles, and 4-thiazolidinones with reported analgesic, antifungal, and antibacterial activities [2], while the same starting material can be directed toward crystal growth for NLO studies [1]. This dual applicability is documented across independent peer-reviewed studies [1][2][3], distinguishing it from 4-bromobenzohydrazide, which lacks a methoxy donor for electronic tuning, and 4-methoxybenzohydrazide, which lacks a halogen for cross-coupling diversification [4].

Corrosion Inhibitor Precursor for Mild Steel Protection

2-Bromo-5-methoxybenzohydrazide is the direct synthetic precursor to 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), a triazole-based corrosion inhibitor demonstrating superior inhibition efficiency for mild steel in acidic media with adsorption behavior fitting the Langmuir isotherm model [5]. While the inhibition efficiency depends on concentration, temperature, and exposure time as modeled by response surface methodology, the bromo-methoxy substitution pattern contributes heteroatom density (N, O, S, Br) that enhances metal surface adsorption [5]. Procurement for corrosion inhibitor development should target the parent hydrazide as the key cyclization substrate.

Conformationally Diverse Scaffold for Drug Design and Polymorph Screening

Structural biology and solid-state chemistry groups requiring scaffolds with demonstrated conformational polymorphism should prioritize 2-bromo-5-methoxybenzohydrazide. The crystallographic evidence of two distinct conformers coexisting in the asymmetric unit (Z′ = 2) with dihedral angle variation of ~31.5° [6] indicates that derivatives of this compound can sample multiple low-energy conformational states. This property is valuable for fragment-based drug design where conformational adaptability enhances binding-site complementarity, and for pharmaceutical polymorph screening where multiple crystal forms may be accessible. The 2-chloro analog and unsubstituted benzohydrazide typically yield Z′ = 1 structures, offering less conformational diversity per crystallization experiment [3].

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